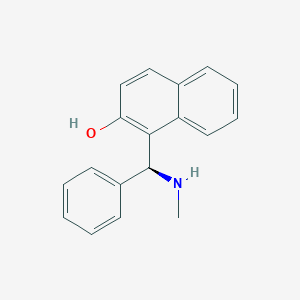
5,6,7,8-Tetrahydroindolizine-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydroindolizine-7-carbaldehyde is a heterocyclic compound with the molecular formula C9H11NO. It is a derivative of indolizine, a nitrogen-containing heterocycle known for its diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This process produces 6,7-dihydroindolizin-8(5H)-one, which is then formylated at the C-3 position followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydroindolizine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydroindolizine-7-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydroindolizine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
5,6,7,8-Tetrahydroindolizine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound is believed to interfere with cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
Indolizine: The parent compound, known for its diverse pharmacological properties.
6,7-Dihydroindolizin-8(5H)-one: An intermediate in the synthesis of 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde.
5,6,7,8-Tetrahydroindolizine-7-carboxylic acid: An oxidation product of the compound.
Uniqueness
This compound stands out due to its unique structural features and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its promising antiproliferative effects highlight its potential as a lead compound in drug development .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
5,6,7,8-tetrahydroindolizine-7-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-2,4,7-8H,3,5-6H2 |
InChIキー |
QNCCDSJDCMMNML-UHFFFAOYSA-N |
正規SMILES |
C1CN2C=CC=C2CC1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


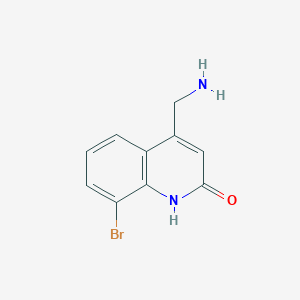
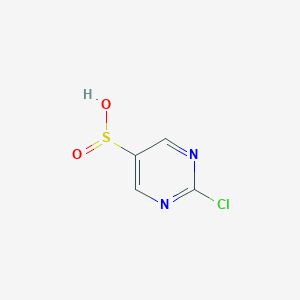
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
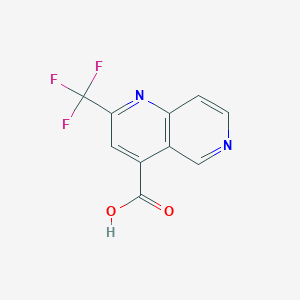

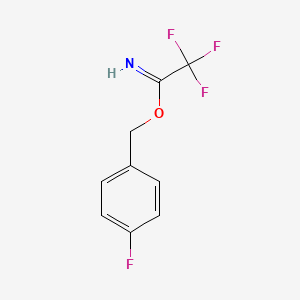
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-](/img/structure/B13110363.png)


![5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13110383.png)
